molecular formula C9H17N3 B11735821 N-butyl-1,4-dimethyl-1H-pyrazol-5-amine

N-butyl-1,4-dimethyl-1H-pyrazol-5-amine

Cat. No.: B11735821
M. Wt: 167.25 g/mol
InChI Key: IWQIAFNOEDKCNE-UHFFFAOYSA-N
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Description

N-butyl-1,4-dimethyl-1H-pyrazol-5-amine is a chemical compound for research and development applications. As a member of the 5-aminopyrazole family, this scaffold is recognized as an important heterocyclic template with a long history of application in pharmaceutical and agrochemical research . 5-Aminopyrazoles have been extensively investigated as key structural motifs in various biologically active compounds. They have been identified as inhibitors for specific kinases like p56 Lck, antagonists for receptors such as NPY5 and corticotrophin-releasing factor-1 (CRF-1), and have demonstrated antifungal and antibacterial activities in various studies . Beyond direct biological activity, 5-aminopyrazoles are highly valued as versatile synthons and building blocks in organic and medicinal chemistry . They can act as binucleophiles and are particularly useful in cyclocondensation reactions with 1,3-dielectrophiles for the preparation of bicyclic nitrogen heterocycles. This includes the synthesis of fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines, which are privileged structures in drug discovery . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H17N3

Molecular Weight

167.25 g/mol

IUPAC Name

N-butyl-2,4-dimethylpyrazol-3-amine

InChI

InChI=1S/C9H17N3/c1-4-5-6-10-9-8(2)7-11-12(9)3/h7,10H,4-6H2,1-3H3

InChI Key

IWQIAFNOEDKCNE-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=C(C=NN1C)C

Origin of Product

United States

Computational Chemistry and Theoretical Studies of N Butyl 1,4 Dimethyl 1h Pyrazol 5 Amine

Quantum Mechanical Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) Applications

Prediction of Vibrational Frequencies and Spectroscopic Signatures (FT-IR, NMR)

Computational methods, particularly Density Functional Theory (DFT), are pivotal in predicting the vibrational frequencies of molecules. For a compound like N-butyl-1,4-dimethyl-1H-pyrazol-5-amine, these calculations would provide theoretical Fourier-transform infrared (FT-IR) and Raman spectra. These predicted spectra are invaluable for interpreting experimental data, allowing for precise assignment of vibrational modes to specific functional groups within the molecule. For instance, calculations can distinguish between the stretching and bending vibrations of the pyrazole (B372694) ring, the N-butyl group, the dimethyl substituents, and the amine group. researchgate.netmdpi.com

Similarly, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). asrjetsjournal.org These theoretical values, when compared to experimental data, aid in the structural elucidation of the molecule. For this compound, these calculations would help assign the specific proton and carbon signals to their respective atoms in the butyl chain, the pyrazole ring, and the methyl groups.

Illustrative Predicted Vibrational Frequencies for a Pyrazole Derivative The following table is a hypothetical representation of data that would be generated for this compound, based on studies of similar molecules.

Vibrational ModePredicted Frequency (cm⁻¹)Description
N-H stretch (amine)~3400-3500Stretching of the amine N-H bond.
C-H stretch (alkyl)~2850-2960Symmetric and asymmetric stretching of C-H bonds in the butyl and methyl groups.
C=N stretch (pyrazole)~1550-1600Stretching of the carbon-nitrogen double bond within the pyrazole ring.
C-N stretch (pyrazole)~1300-1350Stretching of the carbon-nitrogen single bonds in the pyrazole ring.

Hartree-Fock (HF) Theory Implementations

Hartree-Fock (HF) theory is a fundamental ab initio method used in computational chemistry. While often less accurate than DFT for many applications due to its neglect of electron correlation, it serves as a foundational method and a starting point for more advanced calculations. In the study of pyrazole derivatives, HF theory can be used to determine the molecular geometry and electronic structure. While DFT methods that include electron correlation are generally preferred for higher accuracy, HF provides a baseline understanding of the molecule's properties.

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis is a powerful tool for understanding chemical bonding and electron distribution within a molecule. nih.gov For this compound, NBO analysis would provide insights into:

Hybridization: The hybridization of the atomic orbitals on each atom.

Bonding and Antibonding Interactions: The nature of the chemical bonds, including donor-acceptor interactions between filled and empty orbitals.

Charge Distribution: The natural atomic charges on each atom, offering a more chemically intuitive picture than other charge schemes.

Intramolecular Interactions: The presence and strength of intramolecular hydrogen bonds or other stabilizing interactions.

This analysis helps to rationalize the molecule's structure, stability, and reactivity based on its electronic framework.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for calculating the electronic absorption spectra (UV-Vis) of molecules. nih.gov By simulating the electronic transitions between molecular orbitals, TD-DFT can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. For this compound, this would involve identifying the key molecular orbitals involved in the electronic excitations, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and characterizing the nature of these transitions (e.g., π→π* or n→π*).

Analysis of Intermolecular Interactions and Supramolecular Assemblies

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a graphical method used to visualize and quantify intermolecular interactions in a crystal structure. nih.govnih.gov The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contacts. For this compound, this analysis would reveal the key interactions that govern its packing in the solid state.

Illustrative Contributions of Intermolecular Contacts from a Fingerprint Plot This table is a hypothetical representation for this compound, based on analyses of similar molecules.

Interaction TypePercentage Contribution
H···H~40-50%
C···H/H···C~20-30%
N···H/H···N~10-15%
Other~5-10%

Characterization of Non-Covalent Interactions (e.g., Hydrogen Bonding, π-Stacking, C-H...π Contacts)

The supramolecular structure of this compound would be determined by a variety of non-covalent interactions. nih.govmdpi.com These can be identified and characterized using computational tools and analysis of crystallographic data. Key interactions would likely include:

Hydrogen Bonding: The amine group (-NH₂) can act as a hydrogen bond donor, while the nitrogen atoms of the pyrazole ring can act as acceptors, leading to the formation of hydrogen-bonded chains or dimers. nih.gov

π-Stacking: The aromatic pyrazole rings of adjacent molecules may engage in π-π stacking interactions, contributing to the stability of the crystal lattice.

C-H...π Contacts: Hydrogen atoms of the butyl or methyl groups can interact with the π-system of the pyrazole ring of a neighboring molecule.

Understanding these interactions is crucial for predicting the crystal packing and solid-state properties of the compound.

Coordination Chemistry of N Butyl 1,4 Dimethyl 1h Pyrazol 5 Amine and Its Derivatives

Pyrazole-Derived Ligands in Contemporary Coordination Chemistry

Pyrazole-based ligands are mainstays in modern coordination chemistry due to their remarkable versatility and tunable properties. researchgate.netacs.org These five-membered heterocyclic compounds, containing two adjacent nitrogen atoms, can coordinate to metal ions in various ways, leading to a rich diversity of structural topologies and applications. researchgate.net The flexible design of pyrazole (B372694) ligands, achieved through straightforward ring construction and N-functionalization, has resulted in a vast library of complexes. nih.gov These complexes are integral to fields such as homogeneous catalysis, bioinorganic modeling, and materials chemistry. nih.gov

The presence of both a potentially acidic N-H proton (in unsubstituted pyrazoles) and a basic "pyridinic" nitrogen atom gives them an amphiprotic character that is central to their utility. nih.gov This allows them to act as neutral L-type ligands or, upon deprotonation, as anionic X-type pyrazolate ligands, which are excellent at bridging multiple metal centers. nih.gov The coordination of a pyrazole to a Lewis acidic metal center enhances the acidity of the N-H proton, facilitating this transformation. nih.gov The ability of pyrazole derivatives to form stable complexes with a wide array of metal ions has made them crucial building blocks in the design of everything from simple mononuclear compounds to complex supramolecular assemblies and metal-organic frameworks. researchgate.netnih.gov

Elucidation of Coordination Modes of Pyrazole-5-amines with Metal Centers

The defining feature of N-butyl-1,4-dimethyl-1H-pyrazol-5-amine as a ligand is the presence of two potential donor sites in proximity: the "pyridinic" N2 nitrogen of the pyrazole ring and the nitrogen of the C5-amino group. This arrangement strongly favors a bidentate chelation mode, forming a stable five-membered ring with a central metal ion. This N,N'-bidentate coordination is a common and well-documented motif for ligands containing a pyrazole ring with an adjacent amino or imino group. researchgate.netnih.gov

Beyond simple chelation, other coordination modes are possible depending on the steric and electronic properties of the ligand, the metal ion, and the reaction conditions. These potential modes include:

Monodentate Coordination: The ligand could coordinate through only one of its nitrogen atoms, typically the more sterically accessible and electronically favorable pyrazole N2 nitrogen.

Bridging Coordination: In polynuclear complexes, the pyrazole ring can act as a bridge between two metal centers. While the target ligand is N1-substituted, preventing the classic pyrazolate bridge, the amine group could potentially bridge metals under specific circumstances, although this is less common.

The interplay between these modes is influenced by factors such as the substituents on the pyrazole ring and the amine nitrogen. The N-butyl group on the pyrazole ring of the title compound introduces steric bulk that could influence the geometry of the resulting metal complex.

Table 1: Potential Coordination Modes of Pyrazole-5-amine Ligands

Coordination ModeDescriptionKey Donor AtomsResulting Structure
Bidentate ChelatingThe most common mode, where the ligand binds to a single metal center through two donor atoms.Pyrazole N2 and Amine NForms a stable 5-membered chelate ring.
MonodentateThe ligand binds to a metal center through a single donor atom.Pyrazole N2 (typically)Leaves the other donor site uncoordinated or available for other interactions.
Bridging (Exo-bidentate)The ligand links two different metal centers.Pyrazole N2 and Amine NCan lead to the formation of polynuclear chains or frameworks.

Synthesis of Metal Complexes Featuring this compound as Ligand

The synthesis of metal complexes with pyrazole-amine ligands is generally straightforward. The most common method involves the direct reaction of the ligand with a suitable metal salt in a polar solvent, such as ethanol, methanol, or a water-ethanol mixture. nih.govnih.gov The resulting solution is often stirred and may be gently warmed to facilitate the reaction, with the metal complex precipitating out of the solution or crystallizing upon slow evaporation of the solvent. nih.gov

Complexes of pyrazole-based ligands with a wide range of transition metals have been successfully synthesized and studied. nih.govacs.org Based on established procedures for analogous ligands, complexes of this compound with metals such as Pd(II), Pt(II), Zn(II), Co(II), Ni(II), Mn(II), and Fe(III) can be anticipated.

The synthesis typically involves mixing the ligand with a metal salt, such as a chloride, nitrate, or acetate (B1210297), in a 1:1 or 2:1 ligand-to-metal molar ratio to yield the desired coordination geometry. nih.govnih.gov For instance, reacting two equivalents of a pyrazole-acetamide ligand with one equivalent of Cu(NO₃)₂·3H₂O in an ethanol/water solution yields a mononuclear Cu(II) complex. nih.gov Similarly, manganese and iron complexes have been prepared using manganese(II) diacetate and ferric chloride hexahydrate, respectively. acs.org The choice of metal precursor and stoichiometry are key factors in determining the final structure of the coordination compound.

Table 2: Representative Synthetic Methods for Transition Metal-Pyrazole Complexes

Metal IonTypical Metal PrecursorSolventTypical Stoichiometry (Ligand:Metal)Reference Example
Cu(II)Cu(NO₃)₂·3H₂O, Cu(OAc)₂·H₂OEthanol/Water, Methanol2:1 nih.govnih.gov
Ni(II)NiCl₂·6H₂OEthanol2:1 nih.gov
Co(II)Co(OAc)₂·4H₂OMethanol2:1 researchgate.net
Zn(II)Zn(OAc)₂·2H₂OMethanol2:1 nih.gov
Mn(II)Mn(OAc)₂Methanol2:1 acs.org
Fe(III)FeCl₃·6H₂OMethanol2:1 acs.org
Pd(II)PdCl₂Ethanol1:1 or 2:1 researchgate.net

Structural Characterization and Topological Analysis of Coordination Compounds

In addition to X-ray crystallography, several other methods are crucial:

FT-IR Spectroscopy: This technique is used to confirm the coordination of the ligand by observing shifts in the vibrational frequencies of key functional groups. For pyrazole-amine ligands, the N-H stretching and bending vibrations of the amine group, as well as the C=N stretching of the pyrazole ring, would be expected to shift upon coordination to a metal ion. mdpi.com

NMR Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Pt(II)), ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure in solution. nih.govnih.gov Coordination-induced shifts in the signals of the pyrazole and butyl group protons would confirm the ligand-metal interaction. acs.org

UV-Visible Spectroscopy: This method is used to study the electronic properties of the complexes, particularly for transition metals with d-electrons, where d-d electronic transitions can be observed. researchgate.netnih.gov

Topological Analysis: In the solid state, coordination compounds often form extended supramolecular architectures through non-covalent interactions. nih.govresearchgate.net For pyrazole-amine complexes, intermolecular N-H···N or N-H···anion hydrogen bonds are common, linking individual complex units into one-, two-, or three-dimensional networks. researchgate.net C-H···π interactions may also play a role in stabilizing the crystal packing. researchgate.net

Theoretical Investigations in Pyrazole Coordination Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the electronic structure and bonding in coordination compounds. nih.govmdpi.comnih.gov These theoretical investigations complement experimental data and provide insights that are often difficult to obtain through experiments alone. nih.govnih.gov DFT calculations can be used to optimize the geometry of pyrazole-metal complexes, predict their vibrational spectra, and analyze their electronic properties. nih.govnih.gov

To gain a deeper understanding of the nature of the bond between a pyrazole-amine ligand and a metal center, several computational methods are employed.

Energy Decomposition Analysis (EDA): This method partitions the total interaction energy between the ligand and the metal into distinct components, such as electrostatic attraction, Pauli repulsion, and orbital (covalent) interaction. This helps to quantify the nature of the chemical bond. mdpi.com

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge transfer between the ligand and the metal. It can identify the key donor-acceptor orbital interactions that constitute the coordinate bond and quantify the degree of covalency. mdpi.com For a pyrazole-amine ligand, NBO analysis would focus on the donation from the nitrogen lone pair orbitals to the vacant orbitals of the metal center.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analyzes the topology of the electron density to characterize chemical bonds. mdpi.com By locating bond critical points (BCPs) between the metal and the ligand's donor atoms, one can analyze the electron density and its Laplacian at these points to describe the interaction as either predominantly shared (covalent) or closed-shell (ionic or electrostatic).

These theoretical studies have shown that pyrazole-metal bonds generally have a significant covalent character. mdpi.com For this compound, computational analysis would be crucial for understanding how the electronic properties of the substituents influence the strength and nature of the coordination bond with various transition metals.

Prediction of Coordination Geometries and Electronic Properties

The prediction of coordination geometries and electronic properties of metal complexes is a fundamental aspect of coordination chemistry. For ligands like this compound, computational methods, particularly Density Functional Theory (DFT), provide significant insights into their behavior when coordinated to a metal center. These theoretical studies allow for the elucidation of molecular structures, bond parameters, and electronic characteristics, which are crucial for understanding the reactivity and potential applications of these complexes.

Theoretical studies on structurally similar pyrazole-based ligands and their metal complexes offer a basis for predicting the properties of this compound complexes. For instance, DFT calculations on pyrazole-based azo-metal(II) complexes have demonstrated that coordination to metal ions such as Cu(II), Co(II), and Fe(II) leads to distinct changes in bond lengths and angles within the ligand framework. researchgate.net

Predicted Coordination Geometries

Based on DFT calculations of related pyrazole complexes, the coordination of this compound to a transition metal ion is predicted to result in a distorted geometry, which can range from tetrahedral to square planar or octahedral, depending on the metal ion and the presence of other ligands.

For a hypothetical tetrahedral complex with a divalent metal ion (M(II)), the predicted bond lengths and angles can be extrapolated from studies on similar pyrazole-metal complexes. The M-N bond length, where N is the pyrazole ring nitrogen, is a critical parameter. In related pyrazole-metal complexes, these bond lengths are typically in the range of 2.0 to 2.2 Å. The coordination of the amino group would likely result in a slightly longer M-N bond compared to the pyrazole nitrogen due to the different hybridization and electronic environment.

The bite angle of the ligand, defined by the N(pyrazole)-M-N(amine) angle, will be a key determinant of the stability and geometry of the complex. This angle is constrained by the five-membered pyrazole ring and the position of the amino group. DFT calculations on analogous bidentate ligands suggest that this angle would be in the range of 80-90°.

The table below presents predicted geometric parameters for a hypothetical tetrahedral complex of this compound with a generic divalent transition metal (M(II)), based on data from analogous pyrazole complexes. researchgate.net

Predicted Geometric Parameters for a Tetrahedral [M(this compound)2]2+ Complex

ParameterPredicted Value
M-N(pyrazole) Bond Length (Å)2.05
M-N(amine) Bond Length (Å)2.10
N(pyrazole)-M-N(amine) Angle (°)85
C-N(amine) Bond Length (Å)1.40

Predicted Electronic Properties

The electronic properties of coordination compounds, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding their reactivity, spectral properties, and potential applications in areas like catalysis and materials science. The HOMO-LUMO energy gap is a key indicator of the chemical stability of a molecule.

DFT calculations on various pyrazole derivatives and their metal complexes have shown that coordination to a metal ion generally leads to a decrease in the HOMO-LUMO gap compared to the free ligand. This reduction in the energy gap is indicative of the charge transfer interactions occurring between the ligand and the metal ion.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring and the amino group, while the LUMO may have significant metal character in its complexes. The electron-donating butyl and methyl groups are predicted to raise the energy of the HOMO, which would, in turn, affect the HOMO-LUMO gap and the electronic transitions observed in the UV-Vis spectrum of the complexes.

The table below provides predicted HOMO and LUMO energies, and the corresponding energy gap for a hypothetical complex of this compound with a divalent metal ion, based on data from similar pyrazole complexes. researchgate.net

Predicted Electronic Properties for a [M(this compound)2]2+ Complex

PropertyPredicted Value (eV)
HOMO Energy-5.80
LUMO Energy-2.50
HOMO-LUMO Gap3.30

The predicted HOMO-LUMO gap suggests that the metal complexes of this compound are likely to be colored and exhibit electronic transitions in the visible region of the electromagnetic spectrum. These predictions, derived from computational studies of analogous systems, provide a valuable framework for the rational design and synthesis of new coordination compounds with tailored properties. researchgate.net Further experimental and computational work on the specific complexes of this compound is necessary to validate these predictions and fully elucidate their coordination chemistry.

Future Research Directions and Advanced Methodologies for N Butyl 1,4 Dimethyl 1h Pyrazol 5 Amine

Development of Novel Synthetic Routes with Enhanced Efficiency and Regioselectivity

The synthesis of substituted pyrazoles, particularly 5-aminopyrazoles, is a well-established field, yet there remains a continuous drive for methods with improved efficiency, atom economy, and control over regioselectivity.

The most versatile and common method for synthesizing 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazine (B178648) derivatives. mdpi.combeilstein-journals.orgnih.gov This reaction proceeds through the initial formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to yield the final 5-aminopyrazole ring. nih.gov However, a significant challenge in the synthesis of N-substituted pyrazoles from asymmetrical 1,3-dicarbonyl compounds and substituted hydrazines is the potential formation of regioisomeric mixtures, which are often difficult to separate. conicet.gov.ar

Future research is focused on overcoming these challenges. Key areas of development include:

Stepwise Synthesis: A stepwise approach can enforce regioselectivity. For instance, a β-ketonitrile can first be reacted with a reagent like phenyl isothiocyanate, followed by S-methylation. The resulting intermediate is then treated with a substituted hydrazine, which directs the cyclization to yield a single, specific regioisomer. nih.gov

Solvent-Mediated Regiocontrol: The choice of solvent can dramatically influence the regioselectivity of the cyclization reaction. Studies have shown that using fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), can significantly increase the regioselectivity in pyrazole (B372694) formation compared to traditional solvents like ethanol. conicet.gov.aracs.org

Catalyst Development: The use of novel catalysts, including metal-based and organocatalysts, is being explored to enhance reaction rates and improve control over the formation of the desired isomer under milder conditions.

Synthetic StrategyDescriptionKey AdvantagesReference
β-Ketonitrile + Hydrazine CondensationA foundational method where a β-ketonitrile reacts with a hydrazine to form a hydrazone, which then cyclizes.Versatile and widely applicable for creating the 5-aminopyrazole core. beilstein-journals.orgnih.gov
Solvent-Mediated RegiocontrolUtilizing specialized solvents like fluorinated alcohols (TFE, HFIP) to direct the reaction towards a single regioisomer.Dramatically improves regioselectivity, reducing the formation of isomeric mixtures. conicet.gov.aracs.org
Stepwise Synthesis via Push-Pull AlkeneA multi-step process involving the creation of an intermediate (e.g., N,S-thioketal) that guides the subsequent cyclization with hydrazine to a specific position.Provides excellent control over the final product's regiochemistry. nih.gov
Transition-Metal CatalysisEmploying transition metals to catalyze the formation of the pyrazole ring or its subsequent functionalization.Can enable reactions under milder conditions and allow for novel bond formations. researchgate.netrsc.org

Advanced Computational Approaches for Predictive Modeling and Discovery

Computational chemistry has become an indispensable tool for accelerating the discovery and development of new molecules. eurasianjournals.com For pyrazole derivatives, these methods provide deep insights into their electronic structure, reactivity, and potential interactions with biological targets, guiding experimental work and reducing costs. eurasianjournals.comnih.gov

Integration of Multi-scale Modeling Methodologies

A significant trend in computational chemistry is the integration of multi-scale modeling, which combines different theoretical methods to study a system at various levels of detail. eurasianjournals.comeurasianjournals.com For a molecule like N-butyl-1,4-dimethyl-1H-pyrazol-5-amine, this can involve:

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) are used to provide highly accurate information about the electronic structure, molecular orbitals (HOMO/LUMO), and reactivity of the pyrazole derivative itself. eurasianjournals.comnih.gov This is crucial for understanding its intrinsic chemical properties.

Molecular Mechanics (MM): Classical force fields are used to model larger systems, such as the interaction of the pyrazole with a protein or its behavior in a solvent over time.

Molecular Dynamics (MD) Simulations: MD simulations use classical mechanics to explore the dynamic behavior, conformational changes, and binding stability of the pyrazole derivative within a biological environment or material matrix. eurasianjournals.comresearchgate.net

By combining these approaches (QM/MM), researchers can model a reaction or binding event with high accuracy for the critical parts of the system (the pyrazole and the active site) while efficiently handling the larger environment (the rest of the protein and solvent). nih.gov

Application of Machine Learning in Compound Discovery and Optimization

Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery and materials science. mdpi.com In the context of pyrazole derivatives, ML can be applied in several ways:

Quantitative Structure-Property Relationship (QSPR): ML algorithms, such as random forests and support vector machines (SVMs), can be trained on datasets of known pyrazole compounds to build models that predict specific properties, like crystalline density or biological activity, based on molecular descriptors. mdpi.comresearchgate.net

High-Throughput Virtual Screening (HTVS): ML models can rapidly screen vast virtual libraries of potential pyrazole derivatives, identifying promising candidates for further study far more efficiently than traditional experimental methods. chemmethod.comchemmethod.com This process helps prioritize compounds for synthesis and testing. chemmethod.com

Lead Optimization: Once a lead compound is identified, ML can suggest structural modifications to optimize its desired properties, such as increasing binding affinity or improving its pharmacokinetic profile. nih.gov

The integration of ML with DFT and MD simulations creates a powerful workflow to design novel pyrazole-based compounds with tailored properties, accelerating the discovery process from years to months. researchgate.net

Computational MethodApplication for Pyrazole DerivativesKey InsightsReference
Density Functional Theory (DFT)Calculating electronic structure, molecular electrostatic potential, and frontier molecular orbitals (HOMO/LUMO).Provides fundamental understanding of reactivity, stability, and non-linear optical properties. eurasianjournals.comnih.gov
Molecular DockingPredicting the binding mode and affinity of pyrazole derivatives to biological targets like enzymes.Identifies key interactions (e.g., hydrogen bonds, hydrophobic interactions) and helps prioritize potential inhibitors. nih.govnih.gov
Molecular Dynamics (MD) SimulationsSimulating the dynamic behavior and conformational flexibility of the pyrazole and its complex with a target over time.Assesses the stability of the binding pose and provides insights into the thermodynamics of binding. eurasianjournals.comresearchgate.net
Machine Learning (ML) / AIDeveloping predictive models (QSPR), performing high-throughput virtual screening, and optimizing lead compounds.Accelerates the discovery of novel compounds with desired properties by rapidly analyzing large chemical spaces. mdpi.comresearchgate.netchemmethod.com
Multi-scale Modeling (QM/MM)Combining quantum mechanics and molecular mechanics to study reactions or interactions in large, complex systems.Offers a balance of high accuracy for the reactive center and computational efficiency for the surrounding environment. nih.goveurasianjournals.com

Exploration of New Chemical Reactivity and Functionalization Pathways

While the synthesis of the pyrazole core is important, the ability to selectively modify it through functionalization is critical for creating diverse chemical libraries. The inherent electronic properties of the pyrazole ring dictate its reactivity. The C4 position is typically nucleophilic and susceptible to electrophilic substitution, whereas the C5 position is more electrophilic. researchgate.netnih.gov

Future research will heavily leverage modern synthetic methodologies to explore new functionalization pathways for this compound:

Transition-Metal-Catalyzed C-H Functionalization: This powerful strategy allows for the direct conversion of C-H bonds on the pyrazole ring into new C-C or C-heteroatom bonds, avoiding the need for pre-functionalized starting materials. researchgate.netrsc.org The N2 atom of the pyrazole ring can act as a directing group, guiding the metal catalyst to functionalize the C5 position with high regioselectivity. researchgate.net This opens up possibilities for arylation, alkenylation, and alkynylation directly on the pyrazole core.

Functionalization of the Amino Group: The 5-amino group is a key handle for further derivatization. For example, it can undergo reactions like sulfonamidation, where it reacts with sulfonyl chlorides to form pyrazole-sulfonamide hybrids, a class of compounds with significant biological relevance. mdpi.com

Cross-Coupling Reactions: Traditional cross-coupling reactions, such as Suzuki couplings, remain relevant, especially for functionalizing the C4 position. nih.gov This often requires a halogenation step prior to the coupling reaction.

These advanced methods allow for late-stage functionalization, where complex molecules can be built upon the this compound scaffold, rapidly generating analogs for structure-activity relationship (SAR) studies.

Investigation of Diverse Coordination Complexes with this compound

Pyrazole derivatives are exceptional ligands in coordination chemistry due to the presence of two adjacent nitrogen atoms: an acidic, pyrrole-like NH (or N-R) group and a basic, pyridine-like N2 atom. nih.govresearchgate.net This allows them to coordinate with a wide variety of metal ions to form stable complexes with diverse structures and properties. researchgate.netnih.govacs.org

This compound offers multiple coordination sites: the pyridine-like N2 atom and the exocyclic 5-amino group. This opens up several possibilities for its role as a ligand:

Monodentate Coordination: It can coordinate to a metal center through its N2 atom, which is the most common mode for simple pyrazoles. acs.org

Bidentate Chelation: The N2 atom and the 5-amino group can potentially coordinate to the same metal ion, forming a stable five-membered chelate ring.

Bridging Ligand: It could act as a bridging ligand, connecting two or more metal centers to form polynuclear complexes or coordination polymers. acs.org

Future research in this area will focus on synthesizing and characterizing coordination complexes of this compound with various transition metals (e.g., Cu(II), Pd(II), Zn(II), Fe(III)). nih.govacs.orgnih.gov The resulting complexes will be investigated for potential applications in catalysis, materials science (e.g., as building blocks for metal-organic frameworks), and medicinal chemistry, as metal coordination can significantly enhance the biological activity of an organic ligand.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-butyl-1,4-dimethyl-1H-pyrazol-5-amine and its intermediates?

  • Methodology : The compound can be synthesized via multi-step reactions starting from pyrazole precursors. For example, Suzuki-Miyaura cross-coupling reactions are effective for introducing aryl/heteroaryl groups to the pyrazole core. A two-step protocol involving halogenation (e.g., bromination at the 3-position of pyrazole) followed by coupling with boronic acid esters under palladium catalysis is widely used . Intermediate purification via column chromatography and recrystallization ensures high yields (≥70%).

Q. How can the molecular structure of this compound be confirmed spectroscopically?

  • Methodology : Use a combination of 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS). Key NMR signals include the amine proton (δ ~5.1 ppm, broad singlet) and butyl chain protons (δ 0.8–1.6 ppm). IR spectroscopy can confirm the NH2_2 stretch (~3400 cm1^{-1}) and aromatic C=C bonds (~1600 cm1^{-1}). Cross-validate with computational tools like DFT for electronic structure alignment .

Q. What are the standard methods for assessing the purity of this compound?

  • Methodology : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is preferred for purity analysis. Use a C18 column and gradient elution (acetonitrile/water with 0.1% trifluoroacetic acid). Gas chromatography-mass spectrometry (GC-MS) is suitable for volatile impurities. For non-volatile byproducts, LC-MS in positive ion mode provides accurate mass identification .

Q. How can reaction conditions be optimized for synthesizing this compound?

  • Methodology : Employ design of experiments (DoE) to test variables like temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst loading (Pd(PPh3_3)4_4 at 2–5 mol%). Monitor reaction progress via thin-layer chromatography (TLC) and optimize for minimal side products (e.g., dehalogenation or over-alkylation). Microwave-assisted synthesis can reduce reaction time by 50% .

Q. What solubility and stability considerations are critical for handling this compound?

  • Methodology : The compound is soluble in polar aprotic solvents (DMSO, DMF) but poorly soluble in water. Stability tests under ambient light and humidity show <5% degradation over 30 days when stored at –20°C in amber vials. For long-term storage, lyophilization under nitrogen is recommended. Aqueous solubility can be enhanced via salt formation (e.g., hydrochloride) .

Advanced Research Questions

Q. How can contradictions in biological activity data between substituted pyrazol-5-amine derivatives be resolved?

  • Methodology : Use structure-activity relationship (SAR) studies to isolate variables. For example, compare the bioactivity of this compound with analogs like 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine. Employ dose-response assays (IC50_{50} values) and molecular docking to identify critical substituent effects. Conflicting data may arise from off-target interactions, resolved via selectivity profiling against related receptors .

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitutions?

  • Methodology : Density functional theory (DFT) calculations (B3LYP/6-311+G**) can map electron density distributions, identifying reactive sites (e.g., the amine group at position 5). Fukui indices quantify electrophilicity/nucleophilicity. Molecular dynamics (MD) simulations in explicit solvents (water, ethanol) model solvation effects on reaction pathways .

Q. How does substitution at the N1 and C4 positions influence fluorescence properties?

  • Methodology : Compare photochromic behavior of this compound with diarylethene-naphthalimide hybrids. Use UV-Vis spectroscopy to track absorbance shifts (e.g., λmax_{\text{max}} = 350–450 nm) and fluorescence emission spectra under varying solvent polarity (e.g., red shift in DMSO vs. hexane). Time-resolved fluorescence decay assays quantify excited-state lifetimes .

Q. How can X-ray crystallography with SHELXL resolve ambiguities in the compound’s stereochemistry?

  • Methodology : Grow single crystals via slow evaporation (solvent: ethyl acetate/hexane). Collect diffraction data (Mo Kα radiation, λ = 0.71073 Å) and refine using SHELXL. Key parameters include R1_1 (<5%) and wR2_2 (<12%). Hydrogen bonding networks (e.g., N–H···N interactions) validate the amine group’s position .

Q. How to design a structure-activity relationship (SAR) study to optimize antitumor activity?

  • Methodology : Synthesize derivatives with varied substituents (e.g., halogen, methyl, tert-butyl) at positions 1, 4, and 5. Test cytotoxicity against cancer cell lines (e.g., MCF-7, A549) using MTT assays. Pair with transcriptomic profiling (RNA-seq) to identify pathways affected. For in vivo validation, use xenograft models and monitor tumor volume reduction .

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